molecular formula C9H8N2O7 B12804104 Ethyl 4-hydroxy-3,5-dinitrobenzoate CAS No. 19013-22-0

Ethyl 4-hydroxy-3,5-dinitrobenzoate

Cat. No.: B12804104
CAS No.: 19013-22-0
M. Wt: 256.17 g/mol
InChI Key: DXOYQQUEAJEPRA-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3,5-dinitrobenzoate is a benzoic acid derivative featuring a hydroxyl group at the para position (C4) and nitro groups at the meta positions (C3 and C5) of the aromatic ring, with an ethyl ester functionalizing the carboxyl group. This compound’s structure imparts unique electronic and steric properties due to the electron-withdrawing nitro groups, which enhance the acidity of the phenolic hydroxyl group and influence its reactivity and intermolecular interactions.

Properties

CAS No.

19013-22-0

Molecular Formula

C9H8N2O7

Molecular Weight

256.17 g/mol

IUPAC Name

ethyl 4-hydroxy-3,5-dinitrobenzoate

InChI

InChI=1S/C9H8N2O7/c1-2-18-9(13)5-3-6(10(14)15)8(12)7(4-5)11(16)17/h3-4,12H,2H2,1H3

InChI Key

DXOYQQUEAJEPRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 87148 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. Detailed protocols for the synthesis of NSC 87148 can be found in specialized chemical literature and databases.

Industrial Production Methods

Industrial production of NSC 87148 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing quality control measures. The use of automated systems and advanced analytical techniques is common in industrial settings to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

NSC 87148 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

NSC 87148 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It is studied for its effects on biological systems, including cellular processes and interactions.

    Medicine: It has potential therapeutic applications and is investigated for its effects on disease pathways.

    Industry: It is used in the development of new materials and products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of NSC 87148 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, such as in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoate Esters: Substituent Effects

Ethyl 4-Hydroxy-3,5-Dimethoxybenzoate (Ethyl Syringate)
  • Structure : Methoxy groups at C3 and C5 instead of nitro groups.
  • Physical Properties : Melting point = 93°C, density = 1.189 g/cm³, boiling point = 352.5°C .
  • Reactivity: Methoxy groups are electron-donating, reducing the acidity of the phenolic hydroxyl compared to nitro-substituted analogs. This makes ethyl syringate less reactive in electrophilic substitutions but more stable under acidic conditions.
  • Applications : Used as a reference standard and in pharmacological research due to its natural occurrence in plants .
Ethyl 4-Chloro-3,5-Dinitrobenzoate
  • Structure : Chloro substituent at C4 instead of hydroxyl.
  • Physical Properties: Density = 1.624 Mg/m³, monoclinic crystal system (space group P21/c) .
  • Reactivity : The chloro group is moderately electron-withdrawing, but less so than nitro groups. This compound’s crystal packing is influenced by nitro and chloro substituents, affecting solubility and stability.
  • Synthesis : Likely synthesized via nitration and esterification steps, analogous to ethyl 4-methyl-3,5-dinitrobenzoate .
4-Hydroxy-3,5-Dinitrobenzoic Acid (Parent Acid)
  • Biological Activity : Acts as a competitive inhibitor of Candida parapsilosis 4-hydroxybenzoate 1-hydroxylase (Ki = 5 mM), preventing flavin reduction by NADH .
  • Comparison : The ethyl ester derivative may exhibit reduced enzyme affinity due to steric hindrance from the ester group, altering bioavailability or metabolic pathways.

Halogenated and Alkyl-Substituted Analogs

Ethyl 4-Hydroxy-3-Iodobenzoate
  • Structure : Iodo substituent at C3 instead of nitro.
  • Properties : Similarity score = 0.98 to ethyl 4-hydroxy-3,5-dinitrobenzoate .
  • Reactivity : Iodo groups are bulky and polarizable, favoring nucleophilic aromatic substitution over nitro groups’ electrophilic reactivity.
Ethyl 4-Methyl-3,5-Dinitrobenzoate
  • Structure : Methyl group at C4 instead of hydroxyl.
  • Synthesis : Prepared via nitration of ethyl 4-methylbenzoate, highlighting methodologies applicable to nitro-substituted benzoates .
  • Applications : Intermediate in organic synthesis, particularly for heterocyclic compounds.

Key Research Findings

  • Enzyme Interactions: The parent acid (4-hydroxy-3,5-dinitrobenzoic acid) inhibits 4-hydroxybenzoate 1-hydroxylase by acting as a poor effector, preventing flavin reduction .
  • Synthetic Routes : Nitration and esterification are common strategies for analogs like ethyl 4-methyl-3,5-dinitrobenzoate, implying similar pathways for the target compound .

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